2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a bromomethyl substituent at the 2-position
Mechanism of Action
Target of Action
Similar compounds, such as thienopyrimidine derivatives, have been investigated for their anticancer activity against human cancer cell lines .
Mode of Action
It’s worth noting that thienopyrimidine derivatives have shown potent anticancer activity . The interaction of these compounds with their targets often results in the inhibition of cell proliferation, which could be a potential mode of action for 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one.
Biochemical Pathways
Similar compounds have been shown to inhibit protein kinases , which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, it’s plausible that this compound could affect similar pathways.
Result of Action
Similar compounds have shown potent anticancer activity , suggesting that this compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method starts with the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. This can be achieved through various cyclization reactions, such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions .
Once the thieno[3,2-d]pyrimidine core is formed, the bromomethyl group can be introduced via bromination reactions. For example, the bromination of a methyl group adjacent to the nitrogen atom in the pyrimidine ring can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Thieno[3,2-d]pyrimidines: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting cancer and other diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: A related compound with similar biological activities.
Thioxopyrimidines: Compounds with a sulfur atom in place of the oxygen atom in the pyrimidine ring, exhibiting diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used in medicinal chemistry.
Uniqueness
2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-(bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFBTQZZWNQTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510628-81-5 |
Source
|
Record name | 2-(bromomethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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